ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride
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Overview
Description
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride is a chemical compound with a complex structure that includes a pyrazole ring
Preparation Methods
The synthesis of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride typically involves the reaction of ethyl 2-aminoacetate with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate: This compound lacks the phenyl group, which may affect its chemical and biological properties.
Methyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.
2-Amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid: The free acid form may exhibit different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21Cl2N3O2 |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C15H19N3O2.2ClH/c1-4-20-15(19)14(16)13-10(2)17-18(11(13)3)12-8-6-5-7-9-12;;/h5-9,14H,4,16H2,1-3H3;2*1H |
InChI Key |
QBXIOIOOGJTGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC=C2)C)N.Cl.Cl |
Origin of Product |
United States |
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